1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

Catalog No.
S1528418
CAS No.
62572-90-1
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

CAS Number

62572-90-1

Product Name

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-

IUPAC Name

3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3

InChI Key

MELFVOGWPJFQBB-UHFFFAOYSA-N

SMILES

COCCC1=CC=C(C=C1)OCC(CO)O

Synonyms

H 93/82; Metoprolol EP Impurity D

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CO)O
  • Impurity in pharmaceutical synthesis: Some sources identify this compound as an impurity formed during the production of Metoprolol, a beta-blocker medication. Research on metoprolol synthesis and purification processes may involve analysis and characterization of this impurity [].
  • Reference standard: Several chemical suppliers list 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- as a product available for purchase. These products are likely intended for use as reference standards in analytical chemistry applications, such as chromatography or spectroscopy, to aid in the identification of this compound in mixtures [, ].

1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-, also known as 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol. This compound is characterized by its unique structure, which includes a phenoxy group substituted with a methoxyethyl moiety. It is primarily utilized in research contexts due to its potential applications in various fields, including pharmaceuticals and materials science. The compound is available in high purity (typically around 95%) and can be sourced from various suppliers for research purposes .

The reactivity of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- can be attributed to its hydroxyl groups and ether functionalities. Key reactions include:

  • Glycosylation: The compound can undergo regioselective glucosylation, which allows for the functional diversification into fine chemicals. This process has been optimized using sucrose phosphorylase-catalyzed transfer reactions, yielding significant products with minimal by-products .
  • Transesterification: This reaction can modify the surfaces of kaolinite and other materials, enhancing their adsorption properties and reactivity in various applications .

Research indicates that 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- may exhibit biological activities relevant to pharmaceutical development. For instance, it has been identified as an impurity in Metoprolol within the European Pharmacopeia, highlighting its significance in drug formulation and safety assessments. Understanding its biological interactions is crucial for evaluating its safety and efficacy in medicinal applications .

The synthesis of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- can be achieved through several methods:

  • Direct Alkylation: This method involves the alkylation of phenolic compounds with appropriate alkyl halides under basic conditions.
  • Glycosylation Techniques: Utilizing enzymatic methods for glycosylation can facilitate the introduction of sugar moieties to enhance solubility and bioactivity .
  • Transesterification: This process can be employed to modify other compounds or surfaces using the propanediol framework .

The applications of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- span several domains:

  • Pharmaceuticals: Its role as an impurity in drug formulations necessitates thorough understanding for quality control.
  • Materials Science: The compound's ability to modify surfaces makes it useful in creating advanced materials with tailored properties.
  • Biochemistry: It serves as a biochemical reagent in proteomics and other research areas .

Interaction studies involving 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- focus on its behavior in biological systems and its influence on drug formulations. Investigating its interactions with various biological molecules can provide insights into its pharmacokinetics and potential therapeutic effects.

Several compounds share structural similarities with 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)-. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,2-PropanediolC3H8O2Simple diol structure without aromatic substitution
Ethylene GlycolC2H6O2Commonly used antifreeze; lacks aromatic features
GlycerolC3H8O3Triol; used as a moisturizer; more hydroxyl groups
PhenylpropanediolC9H12O2Contains phenolic structure but lacks methoxyethyl group

The uniqueness of 1,2-Propanediol, 3-(4-(2-methoxyethyl)phenoxy)- lies in its specific combination of a propanediol backbone with an aromatic methoxyethyl substituent, which enhances its potential for diverse applications while differentiating it from simpler diols and glycols .

XLogP3

0.8

Wikipedia

H-93/82

Dates

Modify: 2023-08-15

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